2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2S/c1-17-7-6-10-21(18(17)2)31-23-20(15-26-31)24(33)28-25(27-23)34-16-22(32)30-13-11-29(12-14-30)19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3,(H,27,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVXQKOUASFQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,3-dimethylphenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Attachment of the thioether linkage: This can be done via a nucleophilic substitution reaction using a thiol reagent.
Incorporation of the 4-phenylpiperazin-1-yl group: This step may involve a nucleophilic substitution or a coupling reaction using a piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, potentially using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings and the piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings or the piperazine moiety.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine backbone exhibit significant antitumor properties. The compound under discussion has been shown to selectively inhibit the HER2 receptor, which is overexpressed in several types of breast cancer. Inhibiting HER2 can lead to reduced tumor growth and improved patient outcomes. A study highlighted that this compound demonstrated cytostatic effects on cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has shown promise as an anti-inflammatory agent. A related study on pyrazolo derivatives found that similar compounds exhibited potent anti-inflammatory activities through inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation such as arthritis and cardiovascular diseases .
Case Study 1: HER2 Inhibition
A patent study detailed the synthesis of several pyrazolo[3,4-d]pyrimidine derivatives that selectively inhibit HER2 over EGFR (epidermal growth factor receptor). The results demonstrated that these compounds could significantly reduce cell proliferation in HER2-positive cancer cell lines compared to controls. The selectivity for HER2 is crucial as it minimizes potential side effects associated with broader kinase inhibition seen in other treatments like lapatinib .
Case Study 2: Anti-inflammatory Mechanisms
Another research article focused on the anti-inflammatory effects of similar thio-pyrazolo compounds. The study reported that these compounds inhibited COX-II activity effectively in vitro, leading to decreased levels of prostaglandins associated with inflammation. This mechanism provides a pathway for developing new anti-inflammatory drugs based on the structure of 2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone .
Mechanism of Action
The mechanism of action of 2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with a pyrazolo[3,4-d]pyrimidine core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Table 1: Structural Comparison with Selected Analogs
Research Findings and Implications
- Kinase inhibition: Pyrazolo[3,4-d]pyrimidinones are known inhibitors of kinases like EGFR or BRAF. The 2,3-dimethylphenyl group could mimic hydrophobic binding pockets in these enzymes, as seen in related compounds .
- Receptor modulation : The 4-phenylpiperazine moiety is a hallmark of antipsychotics (e.g., aripiprazole), suggesting possible dopamine D2 or serotonin 5-HT1A receptor affinity .
- Patent relevance: highlights the pharmaceutical industry’s interest in ethanone-linked heterocycles, though the patent focuses on imidazo-pyrrolo-pyrazine cores rather than pyrazolo-pyrimidinones. This underscores the uniqueness of the target compound’s scaffold .
Biological Activity
The compound 2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. It belongs to the class of pyrazolopyrimidines and thioacetamides, characterized by a unique structural framework that may contribute to its biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.5 g/mol
CAS Number: 922106-57-8
The compound features a thioether linkage and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological interactions. The synthesis involves various chemical reactions, typically employing solvents like dimethyl sulfoxide and purification methods such as chromatography.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation and cancer progression . Additionally, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation .
Anticancer Properties
Studies have shown that related pyrazolo compounds exhibit potent anticancer activity. For instance, derivatives have been tested against various human cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia), demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.16 |
| Compound B | K562 | 2.74 |
| Compound C | MCF-10A | 0.39 |
Other Biological Activities
Beyond anticancer properties, pyrazolo derivatives are known for their diverse biological activities:
- Antibacterial : Effective against various bacterial strains.
- Anti-inflammatory : Exhibits properties that reduce inflammation.
- Neuroprotective : Potentially protects neuronal cells from damage.
- Antidepressant : Some derivatives have shown promise in alleviating depressive symptoms .
Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of several pyrazolo derivatives, it was found that modifications at specific positions on the pyrazolo ring significantly affected their efficacy against cancer cell lines. The presence of bulky substituents at certain positions reduced activity compared to smaller groups .
Study 2: Mechanistic Insights
Another investigation highlighted the induction of apoptosis through the activation of caspases and PARP cleavage in response to treatment with pyrazolo compounds. This mechanism underscores the potential for these compounds in cancer therapeutics by promoting programmed cell death in malignant cells .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for this compound, and how can purity be optimized?
- Methodology: Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Nucleophilic substitution at the pyrazolo[3,4-d]pyrimidine core (e.g., thioether formation via disulfide intermediates) .
- Piperazine coupling using chloroacetyl or similar activating groups .
- Purity optimization via column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures .
Q. How is the compound characterized structurally, and what crystallographic data are available?
- Techniques:
- Single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination, focusing on dihedral angles between the pyrazolo-pyrimidine and piperazine moieties .
- FT-IR for functional groups (e.g., C=O stretch at ~1680 cm, S-H absence confirming thioether formation) .
Advanced Research Questions
Q. How does the compound’s selectivity for kinase targets (e.g., DAPK1/ZIPK) correlate with its structural features?
- Experimental Design:
- Binding assays: Fluorescence-linked enzyme chemoproteomics (FLECS) to quantify inhibition constants () .
- SAR analysis: Compare with analogs (e.g., HS38, HS43) to identify critical substituents (e.g., 2,3-dimethylphenyl enhances hydrophobic interactions; hydroxy group at C4 modulates hydrogen bonding) .
Q. What strategies resolve low reproducibility in biological activity data (e.g., enzyme inhibition)?
- Troubleshooting:
- Sample stability: Monitor degradation via LC-MS under varying pH/temperature; use fresh DMSO stocks stored at -80°C .
- Assay controls: Include reference inhibitors (e.g., PDE9A inhibitors for phosphodiesterase studies) and validate buffer composition (e.g., Mg concentration affects kinase activity) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Approach:
- Docking studies: Utilize AutoDock Vina to predict binding poses in DAPK1 (PDB: 5XYZ), focusing on solvent-exposed regions for functionalization (e.g., adding polar groups to enhance solubility) .
- ADMET prediction: SwissADME for logP (target <3.5) and BOILED-Egg model for blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
